molecular formula C₂₉H₃₁N₇O.CH₄SO₃ B000444 Imatinib mesylate CAS No. 220127-57-1

Imatinib mesylate

Cat. No. B000444
M. Wt: 589.7 g/mol
InChI Key: YLMAHDNUQAMNNX-UHFFFAOYSA-N
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Description

Imatinib Mesylate, also known as Gleevec, is a tyrosine kinase inhibitor that is used to treat different types of cancer or bone marrow conditions . It works by preventing or stopping the growth of cancer cells .


Synthesis Analysis

Imatinib Mesylate is prepared from 1-(pyridine-3-yl) ethanone and 2-methyl-5-nitrobenzenamine by condensation, cyclization, hydrogenation, acylation, and salification with methane sulfonic acid .


Molecular Structure Analysis

The molecule of Imatinib is flexible and contains several functional groups able to take part in H-bonding and hydrophobic interactions . Rotation along the N-C bond in the region of the amide group was found to be the reason for two relatively stable molecular conformations, an extended and a folded one .


Physical And Chemical Properties Analysis

Imatinib Mesylate has a molecular formula of C30H35N7O4S and a molecular weight of 589.7 g/mol . It is a solid at room temperature .

Scientific Research Applications

Gastrointestinal Stromal Tumors (GIST)

Imatinib mesylate has been transformative in the management of gastrointestinal stromal tumors (GIST), the most common mesenchymal malignancy in the gastrointestinal tract. It was the first successful systemic therapy for patients with metastatic or unresectable GIST, revolutionizing the treatment approach for this often rapidly progressive and fatal disease. Studies have evaluated the role of imatinib in both preoperative and postsurgical adjuvant settings (George & Desai, 2002).

Chronic Myelogenous Leukemia (CML)

Imatinib mesylate is a pivotal therapy for chronic myelogenous leukemia (CML). It targets the fusion product of the Philadelphia chromosome, crucial in CML pathogenesis. This protein tyrosine kinase inhibitor has proven effective in the treatment of CML, altering the entire approach to therapy for patients with this condition (Savage & Antman, 2002).

Immunomodulatory Effects

Imatinib mesylate has demonstrated potential as an immunomodulatory agent. It inhibits CD4+CD25+ regulatory T cell activity, which can enhance active immunotherapy against tumors. This property suggests that imatinib mesylate's clinical applications might be expanded beyond its current use, particularly in cancer immunotherapy (Larmonier et al., 2008).

Pharmacokinetics and Resistance

Research has also focused on the pharmacokinetics of imatinib mesylate and mechanisms of resistance. Understanding these aspects is crucial for optimizing treatment outcomes in patients. For example, BCRP/ABCG2 and ABCB1/MRD1 drug pumps have been identified as playing a role in the oral bioavailability of imatinib, influencing its effectiveness (Burger et al., 2004).

Imatinib in Other Therapeutic Contexts

Imatinib has been explored for its potential in treating other conditions, such as rheumatoid arthritis and systemic sclerosis, due to its inhibition of specific tyrosine kinases involved in these diseases' pathophysiology. Although the results are preliminary, they suggest new therapeutic avenues for imatinib mesylate (Eklund & Joensuu, 2003), (Gordon & Spiera, 2011).

Safety And Hazards

Imatinib Mesylate can be harmful if swallowed or in contact with skin . It is suspected of causing genetic defects and cancer . It may damage fertility or the unborn child and may cause harm to breast-fed children . It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O.CH4O3S/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;1-5(2,3)4/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMAHDNUQAMNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040502
Record name Imatinib mesylate
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Molecular Weight

589.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in aqueous buffers =100 g/l @ pH 4.2; 49 mg/l @ pH 7.4
Record name IMATINIB MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7142
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Mechanism of Action

Imatinib mesylate is a protein-tyrosine kinase inhibitor that inhibits the Bcr-Abl tyrosine kinase, the constitutive abnormal tyrosine kinase created by the Philadelphia chromosome abnormality in chronic myeloid leukemia (CML). It inhibits proliferation and induces apoptosis in Bcr-Abl positive cell lines as as well as fresh leukemic cells from Philadelphia chromosome positive chronic myeloid leukemia. In colony formation assays using ex vivo peripheral blood and bone marrow samples, imatinib shows inhibition of Bcr-Abl positive colonies from CML patients.In vivo, it inhibits tumor growth of Bcr-Abl transfected murine myeloid cells as well as Bcr-Abl positive leukemia lines derived from CML patients in blast crisis., Imatinib is also an inhibitor of the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF), c-kit, and inhibits PDGF=and SCF-mediated cellular events, In vitro, imatinib inhibits proliferation and induces apoptosis in gastrointestinal stromal tumor (GIST) cells, which express an activating c-kit mutation.
Record name IMATINIB MESYLATE
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Product Name

Imatinib Mesylate

Color/Form

White to off white to brownish or yellowish tinged crystalline powder

CAS RN

220127-57-1
Record name Imatinib mesylate
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Record name Imatinib mesylate [USAN]
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Record name Imatinib mesylate
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Record name Imatinib mesylate
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Record name Benzamide, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-, methanesulfonate (1:1)
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Record name IMATINIB MESYLATE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

MP: 226 °C (alpha form); 217 °C (beta form)
Record name IMATINIB MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7142
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74,800
Citations
CF Waller - Small Molecules in Oncology, 2014 - Springer
Imatinib mesylate (Gleevec, Glivec [Novartis, Basel, Switzerland], formerly referred to as STI571 or CGP57148B) represents the paradigm of a new class of anticancer agents, so-called …
Number of citations: 48 link.springer.com
CF Waller - Small Molecules in Oncology, 2009 - Springer
IMATINIB MESYLATE (Gleevec, Glivec [Novartis, Basel, Switzerland], formerly referred to as STI571 or CGP57148B) represents the paradigm of a new class of anticancer agents, the so-…
Number of citations: 90 link.springer.com
F Guilhot - The oncologist, 2004 - academic.oup.com
… Molecular structure of imatinib mesylate. … Molecular structure of imatinib mesylate. … Dose escalation of imatinib mesylate can overcome resistance to standard-dose therapy in patients …
Number of citations: 248 academic.oup.com
DG Savage, KH Antman - New England Journal of Medicine, 2002 - Mass Medical Soc
This review discusses the development and uses of imatinib mesylate, a protein tyrosine kinase inhibitor useful in the treatment of chronic myelogenous leukemia and gastrointestinal …
Number of citations: 185 www.nejm.org
CF Waller - Small molecules in hematology, 2018 - Springer
Imatinib mesylate (Gleevec, Glivec [Novartis, Basel, Switzerland], formerly referred to as STI571 or CGP57148B) represents the paradigm of a new class of anticancer agents, so-called …
Number of citations: 67 link.springer.com
GD Demetri, M Von Mehren, CD Blanke… - … England Journal of …, 2002 - Mass Medical Soc
Background Constitutive activation of KIT receptor tyrosine kinase is critical in the pathogenesis of gastrointestinal stromal tumors. Imatinib mesylate, a selective tyrosine kinase inhibitor, …
Number of citations: 385 www.nejm.org
PG Casali, A Messina, S Stacchiotti, E Tamborini… - Cancer, 2004 - Wiley Online Library
BACKGROUND To the authors' knowledge, no effective medical therapy currently is available for advanced chordoma. Imatinib mesylate is a tyrosine kinase inhibitor targeting platelet‐…
Number of citations: 323 acsjournals.onlinelibrary.wiley.com
R Kerkelä, L Grazette, R Yacobi, C Iliescu, R Patten… - Nature medicine, 2006 - nature.com
Imatinib mesylate (Gleevec) is a small-molecule inhibitor of the fusion protein Bcr-Abl, the causal agent in chronic myelogenous leukemia. Here we report ten individuals who developed …
Number of citations: 369 www.nature.com
H Kantarjian, C Sawyers, A Hochhaus… - … England Journal of …, 2002 - Mass Medical Soc
Background Chronic myelogenous leukemia (CML) is caused by the BCR-ABL tyrosine kinase, the product of the Philadelphia chromosome. Imatinib mesylate, formerly STI571, is a …
Number of citations: 649 www.nejm.org
HP Gschwind, U Pfaar, F Waldmeier, M Zollinger… - Drug metabolism and …, 2005 - ASPET
Imatinib mesylate (GLEEVEC, GLIVEC, formerly STI571) has demonstrated unprecedented efficacy as first-line therapy for treatment for all phases of chronic myelogenous leukemia …
Number of citations: 262 dmd.aspetjournals.org

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